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Compound of Interest

Compound Name: Andrastin C

Cat. No.: B11939331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Andrastin C, a meroterpenoid produced by

Penicillium species, and other notable metabolites from the same genus. The focus is on their

potential as anticancer agents, with a primary comparison of their inhibitory effects on

farnesyltransferase and their cytotoxic activity against various cancer cell lines.

Executive Summary
Andrastin C is a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the

function of the Ras protein, which is frequently mutated in human cancers. This guide presents

a comparative analysis of Andrastin C's farnesyltransferase inhibitory activity alongside the

cytotoxic profiles of other Penicillium metabolites. While direct, extensive cytotoxicity data for

Andrastin C against a broad panel of cancer cell lines is not widely available in the current

literature, its potent enzymatic inhibition suggests a significant potential as a targeted

anticancer agent. This guide compiles available quantitative data, details relevant experimental

protocols, and visualizes the key signaling pathway to aid in the evaluation of these natural

products for further research and development.

Data Presentation
Farnesyltransferase Inhibitory Activity of Andrastins
The primary mechanism of action for Andrastin C and its analogues, Andrastin A and B, is the

inhibition of protein farnesyltransferase. The following table summarizes their half-maximal
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inhibitory concentrations (IC50) against this enzyme.

Compound Producing Organism
IC50 against
Farnesyltransferase (µM)

Andrastin A Penicillium sp. FO-3929 24.9[1]

Andrastin B Penicillium sp. FO-3929 47.1[1]

Andrastin C Penicillium sp. FO-3929 13.3[1]

Comparative Cytotoxicity of Various Penicillium
Metabolites
The following table presents the cytotoxic activity (IC50 values) of a selection of metabolites

isolated from various Penicillium species against a range of human cancer cell lines. This data

provides a benchmark for the potential anticancer efficacy of compounds derived from this

fungal genus. It is important to note that direct IC50 values for Andrastin C against these cell

lines are not readily available in the reviewed literature.
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Metabolite
Producing
Organism

Cancer Cell Line IC50 (µM)

Penimeroterpenoid A
Penicillium sp.

(marine-derived)
A549 (Lung) Moderate Cytotoxicity

HCT116 (Colon) Moderate Cytotoxicity

SW480 (Colon) Moderate Cytotoxicity

Penialidin A-C,

Citromycetin, p-

hydroxyphenylglyoxal

aldoxime, Brefeldin A

Penicillium sp. CAM64 HeLa (Cervical) 0.88 - 9.21 µg/mL

Penicipyrroether A,

Pyrrospirone J
Penicillium sp. ZZ380

U87MG

(Glioblastoma)
1.64 - 17.92

U251 (Glioblastoma) 1.64 - 17.92

Mycophenolic Acid

and its methyl ester

Penicillium parvum

HDN17-478
HCT-116 (Colon) 1.69 - 12.98

BEL-7402 (Liver) 1.69 - 12.98

MGC-803 (Gastric) 1.69 - 12.98

SH-SY5Y

(Neuroblastoma)
1.69 - 12.98

HO-8910 (Ovarian) 1.69 - 12.98

HL-60 (Leukemia) 1.69 - 12.98

Pensulfonamide Penicillium aculeatum MCF-7 (Breast) 2.18

HCT-116 (Colon) 6.12

Pensulfonoxy Penicillium aculeatum HCT-116 (Colon) 5.23

Cyclopiumolides A

and B

Penicillium cyclopium

SD-413
SF126 (Brain) 5.86 - 17.05

FaDu (Pharynx) 5.86 - 17.05
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TE-1 (Esophageal) 5.86 - 17.05

Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
(Fluorimetric Method)
This protocol is adapted from commercially available farnesyltransferase inhibitor screening kits

and provides a robust method for determining the inhibitory activity of compounds like

Andrastin C.

Materials:

Recombinant Farnesyltransferase (FTase) enzyme

Farnesyl pyrophosphate (FPP) substrate

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 2 mM DTT)

Test compounds (e.g., Andrastin C) dissolved in a suitable solvent (e.g., DMSO)

96-well black microplates

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~485 nm)

Procedure:

Reagent Preparation: Prepare stock solutions of FTase, FPP, and the dansylated peptide

substrate in assay buffer. Prepare serial dilutions of the test compounds.

Assay Reaction:

To each well of the microplate, add 20 µL of the test compound dilution or vehicle control

(for positive and negative controls).
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Add 20 µL of the FTase enzyme solution to all wells except the negative control wells (add

assay buffer instead).

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact

with the enzyme.

Initiate the reaction by adding a 60 µL mixture of FPP and the dansylated peptide

substrate to each well.

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

Measurement: Measure the fluorescence intensity of each well using a microplate reader

with excitation at ~340 nm and emission at ~485 nm.

Data Analysis:

Subtract the background fluorescence (negative control) from all readings.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control (100% activity).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization
Ras Signaling Pathway and Inhibition by Andrastin C
The following diagram illustrates the Ras signaling pathway and the critical role of

farnesyltransferase, which is the target of Andrastin C. Inhibition of this enzyme prevents the

localization of Ras to the cell membrane, thereby blocking downstream signaling cascades that

promote cell proliferation and survival.
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Caption: Ras signaling pathway and the inhibitory action of Andrastin C.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b11939331?utm_src=pdf-body-img
https://www.benchchem.com/product/b11939331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11939331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Farnesyltransferase
Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the

inhibitory potential of a compound against farnesyltransferase.
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Caption: Workflow for Farnesyltransferase Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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